3-Amino-5-bromopyrazine-2-carbaldehyde
Description
3-Amino-5-bromopyrazine-2-carbaldehyde (CAS: 1196156-63-4; alternative CAS: 1353100-86-3) is a halogenated pyrazine derivative with the molecular formula C₅H₄BrN₃O. It is characterized by a bromine atom at the 5-position, an aldehyde group at the 2-position, and an amino group at the 3-position of the pyrazine ring. This compound is commercially available at 95% purity and is used as a pharmaceutical intermediate or in synthetic organic chemistry for further functionalization . Its structural features, including the electron-withdrawing bromine and aldehyde groups, make it a versatile precursor for synthesizing bioactive molecules or coordination complexes.
Properties
Molecular Formula |
C5H4BrN3O |
|---|---|
Molecular Weight |
202.01 g/mol |
IUPAC Name |
3-amino-5-bromopyrazine-2-carbaldehyde |
InChI |
InChI=1S/C5H4BrN3O/c6-4-1-8-3(2-10)5(7)9-4/h1-2H,(H2,7,9) |
InChI Key |
DWHAHWMRWTYNHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)C=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of N-bromosuccinimide for bromination and subsequent functional group transformations .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-bromopyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The amino group can participate in coupling reactions, such as palladium-catalyzed cross-coupling.
Common Reagents and Conditions:
Substitution: Reagents like organolithium or Grignard reagents.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Coupling: Palladium catalysts and boronic acids.
Major Products:
- Substituted pyrazines
- Carboxylic acids
- Alcohols
- Coupled products with various aromatic or heteroaromatic rings
Scientific Research Applications
Chemistry: 3-Amino-5-bromopyrazine-2-carbaldehyde is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a precursor for bioactive molecules .
Industry: In the industrial sector, it may be used in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 3-Amino-5-bromopyrazine-2-carbaldehyde depends on its specific application
Amino Group: Can form hydrogen bonds and participate in nucleophilic reactions.
Bromine Atom: Can undergo substitution reactions, affecting the compound’s reactivity.
Aldehyde Group: Can form Schiff bases with amines, influencing biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Substituent Effects on Reactivity and Bioactivity
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance π-stacking interactions (e.g., centroid–centroid distance = 3.544 Å in 3-Benzyl-5-bromopyrazin-2(1H)-one) compared to chlorine, which may improve binding in biological targets .
- Aldehyde vs. Carboxamide: The aldehyde group in 3-Amino-5-bromopyrazine-2-carbaldehyde offers a reactive site for condensation reactions (e.g., hydrazide formation), whereas carboxamide derivatives (e.g., 3-Amino-5-methylpyrazine-2-carboxamide) exhibit better stability and solubility .
- Amino Group Positioning: The 3-amino group in pyrazine derivatives facilitates hydrogen bonding (e.g., N–H⋯O interactions in dimers) and influences crystal packing, as seen in single-crystal X-ray studies .
Biological Activity
3-Amino-5-bromopyrazine-2-carbaldehyde is a pyrazine derivative with significant potential in various biological applications. Characterized by its unique molecular structure (CHBrNO), this compound features an amino group, a bromine atom, and an aldehyde group, which contribute to its diverse reactivity and biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and research.
The compound's chemical structure facilitates various reactions:
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 202.01 g/mol |
| IUPAC Name | 3-amino-5-bromopyrazine-2-carbaldehyde |
| Canonical SMILES | C1=C(N=C(C(=N1)C=O)N)Br |
The biological activity of 3-Amino-5-bromopyrazine-2-carbaldehyde is influenced by its functional groups:
- Amino Group : Capable of forming hydrogen bonds and participating in nucleophilic reactions, enhancing interactions with biological targets.
- Bromine Atom : Engages in substitution reactions, which can modify the compound's reactivity.
- Aldehyde Group : Can form Schiff bases with amines, potentially influencing enzyme interactions and biological pathways.
Biological Activity
Research indicates that 3-Amino-5-bromopyrazine-2-carbaldehyde exhibits various biological activities:
- Antiviral Properties : Similar pyrazine derivatives have shown efficacy against viral infections. For instance, T-1106, a pyrazine derivative, demonstrated significant antiviral activity in animal models against Yellow Fever Virus (YFV), suggesting that related compounds may possess similar properties .
- Anticancer Activity : Studies on related pyrazine compounds indicate potential for inhibiting cancer cell growth. For example, bis-steroidal pyrazines derived from similar structures were effective against murine and human cancer cell lines .
- Cholinesterase Inhibition : Compounds with structural similarities have been explored for their ability to inhibit cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's. This suggests that 3-Amino-5-bromopyrazine-2-carbaldehyde could be a candidate for further investigation in this area .
Antiviral Efficacy
In a study evaluating the antiviral properties of T-1106, it was found that administration of the compound significantly improved survival rates in hamsters infected with YFV when treatment began post-infection . This highlights the potential for 3-Amino-5-bromopyrazine-2-carbaldehyde as a therapeutic agent against viral pathogens.
Anticancer Activity
Research focusing on substituted pyrazines revealed that certain derivatives effectively inhibited the growth of cancer cells in vitro. The mechanism appears to involve interference with cellular proliferation pathways, although specific studies on 3-Amino-5-bromopyrazine-2-carbaldehyde are still needed to confirm these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
